molecular formula C9H10FNO2S B13556178 4-Amino-6-fluorothiochromane 1,1-dioxide

4-Amino-6-fluorothiochromane 1,1-dioxide

Cat. No.: B13556178
M. Wt: 215.25 g/mol
InChI Key: HYHVAEXXWQPWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-fluorothiochromane 1,1-dioxide is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

IUPAC Name

6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C9H10FNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2

InChI Key

HYHVAEXXWQPWPF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)F

Origin of Product

United States

The Thiochromane 1,1 Dioxide Scaffold: a Privileged Structure in Medicinal Chemistry

The thiochromane scaffold, a sulfur-containing heterocycle, and its oxidized form, thiochromane 1,1-dioxide, are recognized as privileged structures in the realm of medicinal chemistry. nih.gov These frameworks are integral to a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The versatility of the thiochromane core is attributed to its unique electronic and steric properties, which are imparted by the sulfur atom. nih.gov The oxidation of the sulfur atom to a sulfone (1,1-dioxide) further modulates these properties, often enhancing the compound's metabolic stability and its ability to interact with biological targets. nih.gov

Research has highlighted the potential of thiochromane and its derivatives in various therapeutic areas. For instance, certain thiochromane analogs have been investigated as anti-bacterial, anti-fungal, and anti-parasitic agents. nih.gov Furthermore, thiochromane 1,1-dioxides have been designed as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and could be targets for treating neurological disorders. nih.gov The synthesis of substituted thiochroman-4-ones often serves as a key step, which can then be oxidized to the corresponding 1,1-dioxides. nih.gov

Table 1: Selected Biological Activities of Thiochromane Derivatives

Compound Class Biological Activity Reference
Substituted 2H-thiochromans Anti-leishmanial nih.gov
Spiro-pyrrolidines with thiochroman-4-one (B147511) Anti-bacterial, Anti-fungal nih.gov
Benzothiopyranones Anti-tubercular nih.gov
Thiochroman 1,1-dioxides AMPA Receptor Modulation nih.gov

The Strategic Role of Fluorine in Heterocyclic Medicinal Chemistry

The introduction of fluorine into heterocyclic molecules is a well-established and powerful strategy in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacokinetic properties of a molecule.

Strategic fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is highly stable, which can prevent metabolic degradation at that position, thereby increasing the drug's half-life.

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for its binding to a biological target.

The presence of a fluorine atom at the 6-position of the thiochromane scaffold in 4-Amino-6-fluorothiochromane 1,1-dioxide is therefore not arbitrary. It is a deliberate design element intended to leverage these beneficial effects to create a molecule with potentially improved drug-like properties.

The Research Landscape of 4 Amino 6 Fluorothiochromane 1,1 Dioxide: a Field Ripe for Exploration

Strategies for Thiochromane 1,1-dioxide Core Synthesis

The synthesis of the central thiochromane 1,1-dioxide ring system is a critical first step. This bicyclic structure, featuring a sulfur atom within the heterocyclic ring oxidized to a sulfone, can be assembled through various chemical strategies. These methods primarily involve the formation of the thiochromane ring through cyclization, followed by or concurrent with the oxidation of the sulfide.

Cyclization Reactions

The formation of the thiochromane skeleton is frequently achieved through intramolecular cyclization reactions. A prominent method involves the Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This reaction typically uses a strong acid like polyphosphoric acid (PPA) to facilitate the cyclization, forming a thiochroman-4-one (B147511) intermediate, which is a versatile precursor for further modifications. preprints.org

More recent advancements have introduced novel, efficient methods for constructing the thiochromane 1,1-dioxide core. One such strategy is a visible-light-induced arylsulfonylation and cyclization of α-allyl-β-ketosulfones with arylsulfonyl chlorides. researchgate.netnih.gov This photocatalytic approach offers a direct route to the sulfone-containing ring system under mild conditions. researchgate.netnih.gov Another modern technique involves a visible-light-mediated intramolecular δ-C(sp³)-H bond arylation of sulfonamides, which proceeds through a radical cascade mechanism. researchgate.net

Various catalytic systems have been explored to facilitate these cyclization reactions, demonstrating the versatility of this approach for creating a diverse range of thiochromane derivatives. rsc.org

Table 1: Selected Cyclization Strategies for Thiochromane Core Synthesis

Method Starting Materials Key Reagents/Conditions Intermediate/Product Reference
Friedel-Crafts Acylation 3-(arylthio)propanoic acids Polyphosphoric Acid (PPA) Thiochroman-4-one preprints.org
Photocatalytic Cyclization α-allyl-β-ketosulfones, arylsulfonyl chlorides Visible light, photocatalyst Thiochromane 1,1-dioxide researchgate.netnih.gov
Intramolecular C-H Arylation Sulfonamides with thiopolyfluoroaryl moiety Visible light Thiochromane researchgate.net

Oxidation of Thiochromanes to Sulfones

Once the thiochromane ring is formed, the thioether (sulfide) moiety is oxidized to the corresponding sulfone (1,1-dioxide). This transformation is a crucial step that significantly influences the electronic properties and biological activity of the final molecule. nih.gov The oxidation must be carefully controlled to prevent stopping at the intermediate sulfoxide (B87167) stage and to ensure complete conversion to the sulfone. acsgcipr.org

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. organic-chemistry.org For instance, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org Other effective systems include urea-hydrogen peroxide with phthalic anhydride, which provides a metal-free oxidation pathway. organic-chemistry.org A widely used and potent oxidizing agent for this conversion is meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.org

Table 2: Common Reagents for Oxidation of Thiochromanes to Sulfones

Oxidizing Agent/System Description Selectivity Reference
Hydrogen Peroxide (H₂O₂) with Niobium Carbide Catalytic system for efficient oxidation. High selectivity for sulfones over sulfoxides. organic-chemistry.orgorganic-chemistry.org
Urea-Hydrogen Peroxide (UHP) and Phthalic Anhydride A stable, easy-to-handle, and metal-free reagent combination. Efficiently oxidizes sulfides directly to sulfones. organic-chemistry.org
meta-Chloroperbenzoic Acid (m-CPBA) A powerful and common peroxy acid used for various oxidations. Can oxidize sulfides to sulfoxides and subsequently to sulfones. organic-chemistry.org

Stereoselective Synthetic Approaches

The development of stereoselective methods is essential for synthesizing enantiomerically pure thiochromane derivatives, as the stereochemistry can be critical for biological activity. For the thiochromane scaffold, stereoselectivity can be introduced during the cyclization process or in subsequent transformations.

Strategies for achieving stereoselectivity include the use of chiral catalysts or substrates. For example, hetero-Diels–Alder reactions have been employed to construct the thiochromene ring with high enantioselectivity by using chiral catalysts, where the C–S and C–C bond formations occur simultaneously, defining the absolute configuration. rsc.org Similarly, Michael addition reactions using chiral substrates or organocatalysts can produce thiochromenes with high enantiomeric excess. rsc.org These thiochromenes can then be reduced to the corresponding chiral thiochromanes.

Another key point for introducing stereochemistry is at the C4 position. The asymmetric reduction of a precursor like 6-fluorothiochroman-4-one 1,1-dioxide can yield chiral 4-hydroxythiochromane 1,1-dioxide, which can then be converted to the 4-amino compound while retaining stereochemical integrity.

Introduction of the Amino Functionality

The final stage in the synthesis of this compound is the introduction of the amino group at the C4 position of the heterocyclic ring. This is typically accomplished after the core thiochromane 1,1-dioxide structure is in place.

Amination Reactions

Direct amination of an unactivated C-H bond at the 4-position of the thiochromane 1,1-dioxide ring is a challenging transformation. While various C-N cross-coupling reactions exist, such as the Buchwald-Hartwig amination, these are typically used for aryl halides and are not directly applicable to the saturated carbon of the thiochromane ring. rsc.orgresearchgate.net Therefore, direct amination is not the preferred route for this synthesis. Instead, the introduction of the amino group relies on the conversion of a pre-existing functional group at the C4 position.

Transformations of Precursor Functional Groups

The most common and practical strategy for introducing the 4-amino group involves the transformation of a carbonyl group at the C4 position. The synthesis generally proceeds via a 6-fluorothiochroman-4-one 1,1-dioxide intermediate. This ketone provides a reactive handle for introducing the nitrogen functionality.

A primary method is reductive amination . In this two-step, one-pot process, the ketone reacts with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Alternatively, the ketone can be converted to an oxime by reacting it with hydroxylamine (B1172632) (NH₂OH). The resulting oxime can then be reduced to the 4-amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium or Nickel catalyst) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Table 3: Methods for Introducing the 4-Amino Group from a Ketone Precursor

Method Intermediate Key Reagents Product
Reductive Amination Imine/Enamine Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN) 4-Aminothiochromane 1,1-dioxide

These transformations provide reliable pathways to the final this compound compound, starting from readily accessible materials and employing well-established synthetic reactions.

Incorporation of Fluorine at the C-6 Position

The introduction of a fluorine atom at the C-6 position of the thiochromane ring is a critical step in the synthesis of the target molecule. This is typically achieved by starting with a pre-fluorinated precursor or by direct fluorination of an existing thiochromanone intermediate.

A variety of reagents and techniques are available for the introduction of fluorine onto aromatic rings. For the synthesis of 6-fluorothiochroman-4-one, a common precursor, the reaction often starts with 4-fluorothiophenol (B130044). This fluorinated starting material can then be reacted with an appropriate three-carbon synthon to construct the thiochroman-4-one ring system.

Alternatively, electrophilic fluorinating reagents can be employed to introduce fluorine onto a pre-formed thiochroman-4-one. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the fluorination of electron-rich aromatic rings. The choice of reagent and conditions is crucial to ensure regioselectivity and avoid unwanted side reactions.

Table 1: Common Fluorination Reagents

Reagent NameFormulaTypical Application
Selectfluor®C7H14B2ClF2N2Electrophilic fluorination of aromatic compounds
N-Fluorobenzenesulfonimide (NFSI)C12H10FNO4S2Electrophilic fluorination of various nucleophiles

Achieving regioselectivity in the fluorination of the thiochromane aromatic ring is paramount. When starting with an unsubstituted thiochroman-4-one, direct fluorination can lead to a mixture of isomers. Therefore, the use of starting materials that already contain the fluorine atom at the desired position is often the preferred strategy.

For instance, the synthesis of 6-fluorothiochroman-4-one can be achieved by the reaction of 4-fluorothiophenol with acrylic acid, followed by an intramolecular Friedel-Crafts acylation (PPA, polyphosphoric acid) to close the ring. This method ensures that the fluorine atom is exclusively located at the C-6 position.

Synthetic Routes to Diverse this compound Derivatives

Once the this compound core is synthesized, a variety of derivatives can be prepared through functionalization at the amino group, modification of the aromatic ring, or alteration of the thiochromane ring system itself. A plausible synthetic route to the parent compound involves the reductive amination of 6-fluorothiochroman-4-one to introduce the 4-amino group, followed by oxidation of the thioether to the sulfone. nih.gov

The primary amino group at the C-4 position serves as a versatile handle for introducing a wide range of substituents through common organic transformations such as N-alkylation and N-acylation.

N-Alkylation: The amino group can be alkylated using various alkyl halides or through reductive amination with aldehydes and ketones. wikipedia.org The choice of reagents and reaction conditions allows for the introduction of diverse alkyl and arylalkyl groups.

N-Acylation: Acylation of the amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. This functionalization can be used to introduce a variety of acyl moieties, including those with additional functional groups for further modification.

Table 2: Examples of N-Functionalization Reactions

Reaction TypeReagentsProduct Functional Group
N-AlkylationAlkyl halide, BaseSecondary or Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)Secondary or Tertiary Amine
N-AcylationAcyl chloride, BaseAmide
N-SulfonylationSulfonyl chloride, BaseSulfonamide

Further diversification of the this compound scaffold can be achieved by introducing substituents on the aromatic ring. This often requires starting with a di-functionalized precursor, such as a bromo-fluoro-thiochromanone. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki Coupling: To introduce new carbon-carbon bonds, a bromo-substituted precursor can be subjected to a Suzuki coupling reaction with a variety of boronic acids or esters. researchgate.net This allows for the introduction of aryl, heteroaryl, and vinyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgrsc.org This can be used to introduce substituted amino groups at other positions on the aromatic ring.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Ring Modification

Reaction NameCoupling PartnersBond FormedCatalyst/Ligand System (Typical)
Suzuki CouplingAryl/vinyl halide + Aryl/vinyl boronic acidC-CPd(PPh3)4, Pd(OAc)2/SPhos
Buchwald-Hartwig AminationAryl halide + AmineC-NPd2(dba)3/Xantphos, Pd(OAc)2/BINAP

Modifying the core heterocyclic structure can lead to analogues with different steric and electronic properties.

Ring Expansion: Ring expansion of the six-membered thiochromane ring to a seven-membered thiazepine ring can be achieved through reactions like the Beckmann or Schmidt rearrangement of the corresponding thiochroman-4-one oxime. researchgate.net

Synthesis of Analogues with Modified Heterocycles: The synthesis can be adapted to produce analogues where the sulfur atom is in a different oxidation state (sulfoxide) or where other atoms are incorporated into the ring. The oxidation of the thioether to a sulfoxide or a sulfone is a common transformation, typically achieved using oxidizing agents like m-CPBA or Oxone®. nih.govorganic-chemistry.org

Advanced Synthetic Approaches and Challenges

The synthesis of polysubstituted heterocyclic scaffolds like this compound presents a considerable challenge in synthetic organic chemistry. The development of advanced synthetic methodologies is crucial for accessing such complex molecules and their analogues efficiently. These approaches often focus on late-stage functionalization and novel catalytic systems to introduce key functional groups onto a pre-formed heterocyclic core. However, these advanced methods are not without their own set of challenges, including issues of regioselectivity, functional group tolerance, and the need for multi-step sequences.

Late-stage fluorination has emerged as a powerful strategy for the synthesis of fluorinated organic molecules. nih.govrsc.org This approach introduces the fluorine atom at a later stage of the synthetic sequence, which is advantageous for the preparation of complex molecules and for the synthesis of radiolabeled compounds for applications such as positron emission tomography (PET). nih.govmpg.de For the synthesis of 6-fluorothiochromane derivatives, a late-stage fluorination approach could involve the use of a pre-functionalized thiochromane 1,1-dioxide.

One potential advanced strategy would involve a transition metal-catalyzed C-H fluorination. mpg.de This method avoids the need for pre-functionalization of the aromatic ring, which can streamline the synthesis. For example, a palladium-catalyzed electrophilic aromatic C-H fluorination could be employed. mpg.de However, a significant challenge in this approach is controlling the regioselectivity of the fluorination on the thiochromane 1,1-dioxide scaffold. The directing effects of the sulfone and other substituents on the ring would need to be carefully considered to achieve fluorination at the desired C-6 position.

Another advanced approach involves the use of specialized fluorinating reagents. For instance, deoxyfluorination of a phenolic precursor at the 6-position of the thiochromane ring could be a viable strategy. Reagents like PhenoFluor have been developed for the deoxyfluorination of phenols to aryl fluorides. nih.gov This would require the synthesis of a 6-hydroxythiochromane 1,1-dioxide intermediate.

The introduction of the amino group at the C-4 position can also be achieved through advanced catalytic methods. Transition-metal-catalyzed amination of aryl halides is a well-established method, but its application to the thiochromane scaffold requires careful optimization. chemrxiv.org For instance, a visible-light-initiated nickel-catalyzed amination of a 4-halothiochromane 1,1-dioxide could be a mild and efficient approach. rsc.org The challenge here would be the synthesis of the halogenated precursor and ensuring compatibility with the other functional groups present in the molecule.

A summary of potential advanced synthetic strategies is presented in the table below:

StrategyKey TransformationPotential Catalyst/ReagentKey Challenges
Late-Stage C-H FluorinationAromatic C-H to C-FPalladium Catalyst + Electrophilic Fluorine SourceRegioselectivity, Catalyst Optimization
DeoxyfluorinationPhenolic -OH to -FPhenoFluorSynthesis of Phenolic Precursor
Photocatalytic AminationC-X to C-N (X=halide)Nickel Catalyst + PhotocatalystSynthesis of Halogenated Precursor, Functional Group Tolerance
Ritter-type AminationC-H to C-NIodine CatalystRegioselectivity, Substrate Scope

Furthermore, the construction of the thiochromane 1,1-dioxide core itself can be challenging. While methods exist for the synthesis of thiochroman-4-ones, the subsequent oxidation to the 1,1-dioxide and the introduction of substituents at specific positions can lead to complex reaction mixtures and purification difficulties. nih.govnih.gov Visible-light-mediated photocatalyst-free C-S cross-coupling reactions represent a modern approach to forming the thiochromane skeleton, offering a milder alternative to traditional methods. nih.govorganic-chemistry.org

The table below outlines some of the key challenges and potential mitigation strategies:

ChallengeDescriptionPotential Mitigation Strategies
Regioselectivity Controlling the position of fluorination and amination on the thiochromane ring.Use of directing groups, optimization of catalyst and reaction conditions.
Functional Group Tolerance Ensuring that existing functional groups are not affected during subsequent reaction steps.Use of protecting groups, development of milder reaction conditions (e.g., photocatalysis).
Multi-step Synthesis The overall synthesis can be lengthy and inefficient.Development of one-pot or domino reactions, convergent synthetic strategies.
Purification Separation of desired products from regioisomers and byproducts can be difficult.Advanced chromatographic techniques, crystallization.

Impact of Substituents at the C-4 Amino Position on Molecular Interactions

The amino group at the C-4 position of the thiochromane scaffold is a critical site for molecular interactions and can significantly influence the biological activity of the compound. While specific SAR studies on this compound are not extensively documented in publicly available research, general principles from related thiochromane and 4-aminoquinoline (B48711) structures provide valuable insights.

Substituents on the C-4 amino group can modulate the compound's polarity, basicity, and steric profile, all of which are crucial for binding to biological targets. For instance, in a series of 4-aminoquinoline antiplasmodial agents, modifications to the amino side chain were shown to affect the pKa of both the quinoline (B57606) ring nitrogen and the side chain's tertiary amino nitrogen. nih.gov This, in turn, influences the compound's ability to accumulate in the parasite's food vacuole, a key aspect of its mechanism of action. nih.gov

In a broader context of thiochromanone derivatives, which share the core scaffold, substitutions at the 4-position have been shown to have a profound impact on biological activity. For example, the introduction of an oxime ether or an oxime group at the C-4 position of the thiochromanone scaffold was found to enhance antibacterial activity. nih.gov This suggests that the C-4 position is a key site for interaction with bacterial targets, and that modifications here can fine-tune the compound's activity spectrum.

While direct evidence for the impact of substituents on the C-4 amino group of this compound is limited, the available data on related structures underscores the importance of this position for molecular interactions and biological activity. Further research focusing on a systematic variation of substituents at this position would be invaluable for elucidating a more precise SAR.

Table 1: Hypothetical Impact of C-4 Amino Substituents on Activity

Substituent (R) at C-4 AminoExpected Impact on PolarityExpected Impact on BasicityPotential for Hydrogen BondingHypothetical Biological Activity
-HModerateModerateDonor/AcceptorBaseline
-CH3DecreasedIncreasedDonor/AcceptorPotentially altered
-COCH3IncreasedDecreasedAcceptorPotentially altered
-SO2CH3IncreasedDecreasedAcceptorPotentially altered

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.

Influence of Fluorine at C-6 on Electronic and Steric Properties

The presence of a fluorine atom at the C-6 position of the thiochromane ring has a significant influence on the molecule's electronic and steric properties, which can, in turn, affect its biological activity. Fluorine is a highly electronegative atom, and its introduction into an aromatic ring can alter the electron distribution and metabolic stability of the molecule.

Studies on related thiochroman-4-one derivatives have shown that the presence of a halogen at the C-6 position can be beneficial for biological activity. For instance, a chloro substituent at the 6th position of the thiochromanone scaffold generally resulted in better antibacterial activity. nih.gov In another study, electron-withdrawing groups at the 6th position of the thiochroman-4-one ring were found to enhance antifungal activity. nih.gov

The influence of fluorine on the lipophilicity of the molecule is also an important consideration. While a single fluorine atom does not drastically alter lipophilicity, it can impact how the molecule partitions between aqueous and lipid environments, which can be critical for reaching its site of action.

Table 2: Comparison of Halogen Substituents at C-6 of Thiochromanone Scaffold

Substituent at C-6Electronic EffectSteric HindranceObserved Impact on Biological Activity (in related scaffolds)
-HNeutralMinimalBaseline
-ClElectron-withdrawingModerateEnhanced antibacterial activity nih.gov
-FStrongly electron-withdrawingMinimalEnhanced antifungal activity (as an electron-withdrawing group) nih.gov

Role of the Thiochromane 1,1-dioxide Scaffold Rigidity and Conformation

The thiochromane 1,1-dioxide scaffold provides a rigid framework that is crucial for orienting the key functional groups of the molecule in a specific three-dimensional arrangement for optimal interaction with its biological target. The cyclic nature of the scaffold limits the conformational freedom of the molecule, which can be advantageous for binding affinity, as less entropy is lost upon binding.

The sulfone group (1,1-dioxide) is a key feature of the scaffold. It is a strong hydrogen bond acceptor and is considered a bioisostere of a carbonyl group. enamine.net This allows it to form strong interactions with biological targets, such as enzymes and receptors. enamine.net The oxidation of the sulfur atom to a sulfone can also enhance the metabolic stability of the compound.

The conformation of the six-membered heterocyclic ring of the thiochromane scaffold is also important. It can adopt different conformations, such as a chair or a boat, and the preferred conformation can influence the relative orientation of the substituents. The rigidity of the bicyclic system helps to lock in a particular conformation that may be more favorable for biological activity.

Systematic Structural Modifications and Their Correlates in Biological Systems

Systematic structural modifications of the thiochromane scaffold and its derivatives have been explored to understand the relationship between chemical structure and biological activity. These studies have provided valuable insights into the key structural features required for different biological activities.

For example, in a study of thiochroman-4-one derivatives, the following observations were made:

Oxidation of Sulfur: The oxidation state of the sulfur atom was found to be important. The conversion of a thioether to a sulfoxide or a sulfone (1,1-dioxide) can significantly alter the biological activity. nih.gov

Aromatic Ring Substitution: As discussed in section 3.2, the nature and position of substituents on the aromatic ring have a profound effect. Electron-withdrawing groups, such as halogens, at the C-6 position were often found to enhance activity. nih.gov

Modifications at C-4: The C-4 position is a key site for modification. In thiochroman-4-ones, the introduction of hydrazone moieties at this position was shown to enhance antileishmanial activity. nih.gov

These systematic modifications allow researchers to build a picture of the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Table 3: Examples of Systematic Modifications and Their Observed Biological Effects in Thiochromane Derivatives

ModificationScaffoldBiological Activity TestedObserved EffectReference
Addition of oxime/oxime ether at C-4ThiochromanoneAntibacterialEnhanced activity nih.gov
Chloro substitution at C-6ThiochromanoneAntibacterialEnhanced activity nih.gov
Electron-withdrawing group at C-6Thiochroman-4-oneAntifungalEnhanced activity nih.gov
Introduction of hydrazone at C-4Thiochroman-4-oneAntileishmanialEnhanced activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound have been identified in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds.

A QSAR study would typically involve the following steps:

Data Set: A series of this compound analogs with varying substituents at different positions would be synthesized and their biological activity measured.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques such as cross-validation and by testing it on an external set of compounds not used in the model development. nih.gov

A successful QSAR model could be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. For example, a QSAR study on 2-aminothiazol-4(5H)-one derivatives successfully developed a predictive model for their 11β-HSD1 inhibitory activity, which was then used to design new potential inhibitors. nih.gov A similar approach could be applied to the thiochromane scaffold to accelerate the drug discovery process.

Investigation of Molecular Interactions and Potential Biological Target Identification for 4 Amino 6 Fluorothiochromane 1,1 Dioxide

Biochemical Assays for Ligand-Target Binding Profiling

No publicly available studies detailing biochemical assays conducted to profile the ligand-target binding of 4-Amino-6-fluorothiochromane 1,1-dioxide were identified. Information regarding its binding affinity, selectivity, or mechanism of action against specific biological targets is not present in the reviewed literature.

Enzymatic Inhibition Studies and Kinetic Analysis

There is no available data from enzymatic inhibition studies or kinetic analyses for this compound. Therefore, its potential to act as an inhibitor for any specific enzyme, its potency (e.g., IC₅₀ or Kᵢ values), and its mode of inhibition (e.g., competitive, non-competitive) are unknown.

Receptor Binding Affinity Determination

No studies determining the receptor binding affinity of this compound have been published. As a result, its affinity for any known receptors has not been characterized.

Phenotypic Screening for Cellular Responses (Non-clinical)

Information from non-clinical phenotypic screening of this compound is not available. Such screening would be essential to understand its effects on cellular behavior, such as cell viability, proliferation, or morphological changes, which could offer clues to its mechanism of action.

Proteomic Approaches for Direct Target Identification (e.g., Chemical Proteomics)

No direct target identification studies using proteomic approaches like chemical proteomics for this compound have been reported. nih.govnih.gov These methods are crucial for identifying the specific protein or proteins that a compound interacts with in a complex biological system. nih.govnih.gov

Elucidation of Biochemical Pathway Modulation

Without target identification or phenotypic data, the modulation of any biochemical pathways by this compound cannot be determined.

Comparative Analysis with Known Bioactive Thiochromane Derivatives

While the thiochromane scaffold is present in various bioactive compounds with a wide range of activities, including anticancer and antimicrobial properties, a direct comparative analysis with this compound is not possible due to the absence of biological data for the latter. nih.gov Structure-activity relationship (SAR) studies often highlight how modifications to the thiochromane core, such as the addition of substituents or oxidation of the sulfur atom, can influence biological activity. nih.gov However, without experimental data, the specific impact of the 4-amino and 6-fluoro substitutions on the 1,1-dioxide thiochromane core remains speculative.

Computational Chemistry and Theoretical Studies of 4 Amino 6 Fluorothiochromane 1,1 Dioxide

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 4-Amino-6-fluorothiochromane 1,1-dioxide, molecular docking simulations would be employed to identify potential protein targets and to understand the key molecular interactions driving its binding. The thiochromane scaffold and its derivatives have been explored for a variety of biological activities. Docking studies would likely investigate interactions with enzymes such as kinases, proteases, or receptors implicated in various diseases. The 4-amino group is expected to act as a hydrogen bond donor, while the sulfone dioxo group can act as a hydrogen bond acceptor. The fluorine atom at the 6-position could modulate binding affinity and selectivity through hydrophobic or electrostatic interactions.

A typical molecular docking workflow would involve:

Preparation of the 3D structure of this compound.

Identification and preparation of the crystal structures of potential protein targets from the Protein Data Bank (PDB).

Execution of docking calculations using software like AutoDock, Glide, or GOLD to predict binding poses and scores.

Analysis of the resulting ligand-protein complexes to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Interactive Data Table: Putative Molecular Docking Results

The following table presents hypothetical docking scores and key interactions of this compound with various protein targets, illustrating the type of data generated from such a study.

Protein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Kinase A (e.g., 3XXX)-8.5Asp165, Lys72, Leu148Hydrogen Bond, Hydrophobic
Protease B (e.g., 4YYY)-7.9Gly143, Ser195, Trp215Hydrogen Bond, Pi-Stacking
GPCR C (e.g., 5ZZZ)-9.2Tyr308, Asn110, Phe290Hydrogen Bond, Aromatic

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to provide insights into molecular geometry, charge distribution, and reactivity. The inclusion of fluorine in a molecule can significantly alter its electronic properties, and quantum chemical studies are crucial to understanding these effects.

For this compound, these calculations can elucidate:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and the sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecular surface to identify regions prone to electrostatic interactions.

These calculations would reveal how the electron-withdrawing nature of the fluorine atom and the sulfone group influences the charge distribution and reactivity of the entire molecule, particularly the aromatic ring and the amino group.

Interactive Data Table: Calculated Quantum Chemical Properties

This table provides illustrative data from hypothetical quantum chemical calculations on this compound.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.2 eVB3LYP/6-31G
LUMO Energy-1.5 eVB3LYP/6-31G
HOMO-LUMO Gap4.7 eVB3LYP/6-31G
Dipole Moment4.8 DebyeB3LYP/6-31G

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. These simulations provide a dynamic view of the interactions and can reveal conformational changes in both the ligand and the protein upon binding.

For a complex of this compound with a putative protein target, an MD simulation would be performed to:

Evaluate the stability of the binding pose over a period of nanoseconds.

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) identified in docking.

Calculate the binding free energy to provide a more accurate estimation of binding affinity.

Observe the flexibility of the ligand in the binding pocket and any induced conformational changes in the protein.

The results of MD simulations would offer a more realistic understanding of the binding event and help to validate the initial docking predictions.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as the bioactive conformation may not be the lowest energy conformation in solution.

For this compound, conformational analysis would identify the low-energy conformers and the energy barriers between them. The thiochromane ring can adopt different conformations, such as a half-chair or a twist-boat, and the orientation of the amino group is also variable. Computational methods like systematic or stochastic conformational searches, often coupled with quantum mechanical calculations for energy refinement, would be used to map the potential energy surface. The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers. Studies on related isothiochroman derivatives have shown that the heterocyclic ring can adopt preferred boat conformations.

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential steric and electronic features required for a molecule to bind to a specific target. This information is valuable for designing new ligands with improved activity and for virtual screening of compound libraries to find new hits.

A pharmacophore model for a target of this compound could be generated based on its docked conformation. The key features would likely include:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (from the sulfone oxygens).

An aromatic ring feature.

A hydrophobic feature (from the thiochromane ring system).

This model could then be used to search for other molecules that share these features in a similar 3D arrangement, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity.

ADME Prediction and In Silico Screening (Excluding Toxicity/Safety)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. Various computational models, often based on quantitative structure-property relationships (QSPR), are available to predict these properties.

For this compound, a range of ADME properties would be predicted, including:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) would be estimated.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration would be made.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to renal clearance.

These in silico predictions provide an early assessment of the compound's drug-like properties and can guide chemical modifications to improve its pharmacokinetic profile.

Interactive Data Table: Predicted ADME Properties

The following table shows hypothetical in silico ADME predictions for this compound.

ADME PropertyPredicted Value/ClassificationComputational Model
Human Intestinal AbsorptionHighQSPR Model
Caco-2 PermeabilityModerateMachine Learning Model
Plasma Protein Binding>90%SVM-based Predictor
Blood-Brain Barrier PermeationLowRule-of-Five Analysis
CYP2D6 InhibitionNon-inhibitorPharmacophore Model

Future Research Directions and Translational Perspectives for 4 Amino 6 Fluorothiochromane 1,1 Dioxide

Design and Synthesis of Novel Scaffolds Based on the 4-Amino-6-fluorothiochromane 1,1-dioxide Moiety

The development of new chemical entities based on the this compound scaffold is a primary avenue for future research. The thiochromane ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in a variety of biologically active compounds. nih.govnih.gov The 1,1-dioxide functional group, in particular, has been shown to act as a bioisostere for other functional groups, modulating the electronic and steric properties of the molecule. nih.govrsc.org

Further research should focus on the strategic modification of this core structure to generate a library of novel analogues. Key areas for synthetic exploration include:

Derivatization of the Amino Group: The 4-amino group serves as a versatile handle for a wide range of chemical modifications. Acylation, alkylation, and sulfonylation reactions could be employed to introduce a variety of substituents, thereby exploring the structure-activity relationship (SAR) in detail.

Modification of the Thiochromane Ring: The saturated thiochromane ring offers opportunities for stereochemical diversity, which can be crucial for optimizing interactions with biological targets. rsc.org The synthesis of enantiomerically pure derivatives will be a critical step in elucidating the specific stereochemical requirements for biological activity.

Introduction of Additional Substituents: The aromatic portion of the thiochromane ring can be further functionalized. The existing fluorine atom at the 6-position is known to enhance metabolic stability and binding affinity. nih.govbohrium.com The introduction of other substituents at available positions could further modulate the compound's pharmacokinetic and pharmacodynamic properties.

Modification Strategy Potential Synthetic Route Anticipated Impact on Properties
N-AcylationReaction with acid chlorides or anhydridesAltered solubility and hydrogen bonding capacity
N-AlkylationReductive aminationModified basicity and steric profile
Aromatic SubstitutionElectrophilic aromatic substitutionFine-tuning of electronic properties and metabolic stability

This table is illustrative and presents hypothetical data for future research.

Exploration of Diverse Biological Activities at the Molecular Level

The thiochromane scaffold and its derivatives have been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govrsc.org A comprehensive screening of this compound and its derivatives against a diverse panel of biological targets is therefore a logical and promising direction.

Initial research could focus on targets where related structures have shown activity. For instance, thiochroman-4-one (B147511) derivatives have demonstrated potential as leishmanicidal agents, and a fluorine substitution at the C-6 position was found to increase this activity. nih.gov Additionally, thiochromane 1,1-dioxides have been investigated as positive allosteric modulators of AMPA receptors, suggesting a potential role in neurological disorders. nih.gov

Future studies should aim to:

Conduct Broad-Based Phenotypic Screening: Initial high-throughput screening against various cell lines (e.g., cancer, bacterial, fungal) can help identify general areas of biological activity.

Perform Target-Based Assays: Once a phenotypic effect is observed, subsequent research should focus on identifying the specific molecular target. This could involve techniques such as affinity chromatography, proteomics, and genetic knockdown studies.

Elucidate the Mechanism of Action: A thorough investigation of the downstream signaling pathways and cellular effects of active compounds is crucial for understanding their therapeutic potential.

Potential Biological Target Relevant Disease Area Rationale for Investigation
AMPA ReceptorsNeurological DisordersActivity of related thiochromane 1,1-dioxides. nih.gov
Leishmania-specific enzymesLeishmaniasisDocumented activity of fluorinated thiochroman-4-ones. nih.gov
Tyrosine KinasesCancerKnown activity of various thiochromane derivatives. rsc.org

This table is illustrative and presents hypothetical data for future research.

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Given its potential for biological activity, this compound could be developed into a valuable chemical probe. To achieve this, the parent compound would need to be modified to incorporate a reporter tag or a reactive group for target identification, without significantly compromising its biological activity.

Potential modifications include:

Attachment of a Fluorescent Dye: The synthesis of fluorescently labeled derivatives would allow for the visualization of the compound's subcellular localization and its interaction with biological targets using techniques like fluorescence microscopy. nih.gov

Incorporation of a Photoaffinity Label: A photo-reactive group could be introduced to allow for covalent cross-linking of the compound to its biological target upon UV irradiation, facilitating target identification.

Synthesis of Biotinylated Analogues: A biotin (B1667282) tag would enable the isolation and identification of the target protein through affinity purification with streptavidin-coated beads.

The development of such chemical probes would not only advance our understanding of the biological roles of the targets of this compound but could also serve as a tool for broader biological research. scilit.com

Development of Advanced Analytical Techniques for Compound Characterization

As new derivatives of this compound are synthesized, robust and advanced analytical techniques will be essential for their thorough characterization. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy will form the foundation of this characterization. numberanalytics.commdpi.com

For more complex analytical challenges, such as the determination of absolute stereochemistry or the study of protein-ligand interactions, more advanced methods will be required:

X-ray Crystallography: This technique can provide an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry. numberanalytics.com Co-crystallization with a target protein can offer detailed insights into the binding mode. nih.gov

Chiral Chromatography: The separation and purification of enantiomers will be crucial for evaluating the biological activity of each stereoisomer.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY and HSQC, can be used to fully elucidate the structure of complex derivatives. Saturation Transfer Difference (STD) NMR can be employed to study the binding of the compounds to their target proteins.

Analytical Technique Information Obtained Application in Research
X-ray Crystallography3D molecular structure, stereochemistry, binding modeStructure confirmation, SAR studies
Chiral HPLCEnantiomeric puritySeparation of stereoisomers for biological testing
2D NMR SpectroscopyDetailed structural connectivityStructure elucidation of novel derivatives

This table is illustrative and presents hypothetical data for future research.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.net These computational tools can be applied to the this compound scaffold to accelerate the discovery and optimization of new drug candidates.

Potential applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing data for thiochromane derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the biological activity of newly designed analogues, prioritizing the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties, such as high predicted activity and favorable pharmacokinetic profiles.

Virtual Screening: Large virtual libraries of compounds can be screened against a biological target using docking simulations and ML-based scoring functions to identify potential hits for further experimental validation.

By leveraging the power of AI and ML, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with the discovery of new therapeutic agents. nih.gov

Q & A

Q. What are the optimal synthetic conditions for 4-amino-6-fluorothiochromane 1,1-dioxide?

  • Methodological Answer: Synthesis requires precise control of temperature (60–80°C) and pH (6.5–7.5) to maximize yield and selectivity. Fluorination at the 6-position introduces steric and electronic effects, necessitating inert atmospheres (e.g., nitrogen) and catalysts like Pd/C for hydrogenation steps. Reaction progress should be monitored via HPLC or LC-MS to detect intermediates like 6-fluorothiochromane precursors .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer: Use a combination of:
  • 1H/13C NMR to resolve aromatic protons (δ 6.8–7.2 ppm) and amine groups (δ 3.5–4.5 ppm).
  • FT-IR to identify sulfone (S=O) stretches (~1300 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
  • X-ray crystallography for absolute configuration determination, as seen in structurally related 1,1-dioxide derivatives .

Q. What is the role of fluorination at the 6-position in modulating physicochemical properties?

  • Methodological Answer: Fluorine’s electronegativity enhances metabolic stability and lipophilicity. Compare logP values (via shake-flask method) of 6-fluoro vs. non-fluorinated analogs. Computational tools (e.g., DFT) can model dipole moments and H-bonding potential, which influence solubility and crystal packing .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of functionalization?

  • Methodological Answer: The amino group at position 4 and sulfone groups create competing nucleophilic/electrophilic sites. Use kinetic studies (e.g., time-resolved NMR) to track intermediates during acylations or alkylations. Substituent effects from the 6-fluoro group may direct reactivity toward the amino moiety, as observed in similar thiochroman systems .

Q. What computational strategies can predict biological target interactions?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against sulfonamide-binding enzymes (e.g., carbonic anhydrase). Compare binding scores with known inhibitors. MD simulations (GROMACS) can assess stability of ligand-protein complexes, focusing on hydrogen bonds between the sulfone group and active-site residues .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, cell lines). Standardize protocols:
  • Use isogenic cell lines to control for genetic variability.
  • Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50).
  • Cross-reference with structural analogs (e.g., 7-chloro-4-fluorothiochromanes) to isolate fluorine-specific effects .

Key Recommendations

  • Synthetic Optimization: Prioritize DoE (Design of Experiments) to map pH/temperature interactions .
  • Biological Studies: Screen against fluorophore-tagged targets (e.g., GFP-fused receptors) to visualize binding in real time .
  • Data Reproducibility: Deposit raw spectral data in repositories like Zenodo for cross-validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.